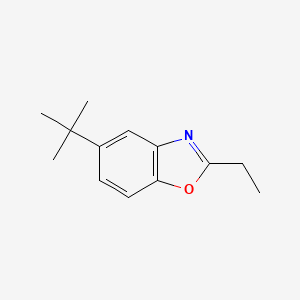

5-(tert-Butyl)-2-ethylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-ethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-5-12-14-10-8-9(13(2,3)4)6-7-11(10)15-12/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTDIUFMMJPIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole via Phillips Condensation

Abstract

The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its extensive applications in medicinal chemistry, drug discovery, and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, making them a focal point of synthetic research.[1][3] This guide provides a comprehensive, in-depth technical overview of a robust and widely adopted method for the synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole, a representative 2,5-disubstituted benzoxazole. The synthesis is achieved through the acid-catalyzed condensation of 2-amino-4-tert-butylphenol with propionic acid. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss the rationale behind procedural choices, and present methods for purification and characterization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important class of molecules.

Introduction: The Significance of the Benzoxazole Core

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[4] This structural motif is a key pharmacophore found in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The substituent at the 2-position and modifications on the benzene ring, such as the 5-tert-butyl group in our target molecule, allow for fine-tuning of the compound's physicochemical and pharmacological properties.

The target molecule, 5-(tert-Butyl)-2-ethylbenzoxazole, is a valuable synthetic intermediate. Analogous structures, such as 5-(tert-butyl)-2-methylbenzoxazole, are utilized as fluorescent whitening agents, intermediates for agrochemicals, and in the formulation of UV-absorbing coatings.[5] The synthesis described herein employs the Phillips condensation, a classic and reliable method for constructing the benzoxazole ring by reacting an o-aminophenol with a carboxylic acid at elevated temperatures, typically in the presence of a strong acid catalyst that also acts as a dehydrating agent.[1][6]

Reaction Principle and Mechanism

The synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole from 2-amino-4-tert-butylphenol and propionic acid is a direct application of the Phillips condensation reaction. The transformation proceeds through two key mechanistic steps:

-

N-Acylation: The reaction initiates with the protonation of the carboxylic acid (propionic acid) by the strong acid catalyst, typically Polyphosphoric Acid (PPA), which increases its electrophilicity. The nucleophilic amino group of 2-amino-4-tert-butylphenol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water result in the formation of an N-(2-hydroxy-5-tert-butylphenyl)propanamide intermediate.

-

Intramolecular Cyclization and Dehydration: Under the strongly acidic and high-temperature conditions, the hydroxyl group of the amide intermediate is protonated. The carbonyl oxygen then acts as an intramolecular nucleophile, attacking the phenolic carbon bearing the hydroxyl group. This is followed by a dehydration step, where a molecule of water is eliminated, leading to the formation of the aromatic oxazole ring and yielding the final product.

The overall mechanism is depicted below.

Figure 1: Simplified reaction mechanism for the synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole.

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis, work-up, and purification of the target compound.

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| 2-amino-4-tert-butylphenol | Starting Material | Purity >98%. Commercially available.[7][8] |

| Propionic Acid | Acylating Agent | Reagent grade. |

| Polyphosphoric Acid (PPA) | Catalyst & Dehydrating Agent | 115% is commonly used for its strong dehydrating power. |

| Saturated Sodium Bicarbonate | Quenching Agent | To neutralize the acidic reaction mixture. |

| Ethyl Acetate | Extraction Solvent | For product extraction from the aqueous phase. |

| Brine (Saturated NaCl) | Washing Agent | To remove residual water and water-soluble impurities. |

| Anhydrous Sodium Sulfate | Drying Agent | To dry the organic extract. |

| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | For purification of the crude product. |

| Hexane/Ethyl Acetate Mixture | Mobile Phase for Chromatography | Eluent for column chromatography. |

| Three-neck round-bottom flask | Reaction Vessel | |

| Reflux Condenser | Prevents solvent loss | |

| Mechanical Stirrer | Ensures homogenous mixing | PPA is viscous; magnetic stirring may be insufficient. |

| Heating Mantle | Heat Source | |

| Separatory Funnel | For liquid-liquid extraction | |

| Rotary Evaporator | For solvent removal |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Polyphosphoric Acid (PPA, ~50 g). Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.

-

Charging Reactants: To the warm, stirring PPA, add 2-amino-4-tert-butylphenol (10.0 g, 60.5 mmol). Once the starting material is well-dispersed, slowly add propionic acid (5.4 g, 72.6 mmol, 1.2 equivalents).

-

Reaction: Increase the temperature of the reaction mixture to 180-200 °C and maintain it for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminophenol spot is no longer visible.

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to below 100 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing ice water (~500 mL) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. The mixture will be strongly acidic.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous slurry until the pH is neutral (pH ~7-8). Be cautious, as significant CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]

-

Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product is typically purified by column chromatography on silica gel.[6]

-

Column Preparation: Pack a silica gel column using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC to isolate the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain 5-(tert-Butyl)-2-ethylbenzoxazole as a purified solid or oil.

Causality and Field-Proven Insights

-

Why Polyphosphoric Acid? PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent.[1][4] Its high viscosity and ability to operate at high temperatures make it ideal for driving the two dehydration steps (N-acylation and cyclization) to completion, maximizing the product yield.

-

Choice of Acylating Agent: While propionic acid is cost-effective and straightforward, more reactive derivatives like propionyl chloride or propionic anhydride could be used for substrates that are sensitive to high temperatures.[1] However, these reagents are more hazardous and may require milder conditions and a non-acidic catalyst system. For this substrate, direct condensation with the acid is robust and efficient.

-

Temperature Control: The high temperature (180-200 °C) is critical for overcoming the activation energy of the intramolecular cyclization and dehydration steps. Insufficient temperature will lead to an incomplete reaction, with the N-acylated intermediate being the primary component.

-

Work-up Rationale: Pouring the hot PPA mixture into ice water is a critical step. It serves to rapidly cool the reaction, hydrolyze the PPA into manageable phosphoric acid, and precipitate the water-insoluble organic product, facilitating its separation. The subsequent neutralization is essential before extraction, as the product may be protonated and have some aqueous solubility under highly acidic conditions.

Characterization and Data

The identity and purity of the synthesized 5-(tert-Butyl)-2-ethylbenzoxazole should be confirmed using standard analytical techniques.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for the target compound, inferred from the analysis of structurally similar benzoxazoles.

| Analysis Method | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 2H, Ar-H), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~3.0 (q, 2H, -CH₂-CH₃), δ ~1.4 (s, 9H, -C(CH₃)₃), δ ~1.3 (t, 3H, -CH₂-CH₃). |

| ¹³C NMR (CDCl₃) | δ ~165 (C=N, oxazole C2), δ ~150, ~148, ~142 (quaternary Ar-C), δ ~125, ~118, ~110 (Ar-CH), δ ~35 (quaternary C of tert-butyl), δ ~31 (CH₃ of tert-butyl), δ ~22 (-CH₂-), δ ~11 (-CH₃). |

| Mass Spec (EI) | Expected Molecular Ion (M⁺) at m/z = 203.13. Key fragmentation patterns would involve loss of the ethyl group. |

| Appearance | Likely a white to off-white solid or a pale yellow oil at room temperature. |

Workflow and Process Visualization

The entire synthesis and purification process can be visualized as a logical workflow.

Figure 2: Experimental workflow from reaction setup to final product characterization.

Conclusion

The synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole via the Phillips condensation of 2-amino-4-tert-butylphenol and propionic acid is a highly effective and scalable method. The use of Polyphosphoric Acid as a catalyst and dehydrating agent ensures high conversion under thermally robust conditions. This guide provides a detailed, scientifically-grounded protocol that, when followed with appropriate laboratory safety practices, offers a reliable pathway to this valuable chemical intermediate. The principles and techniques described are broadly applicable to the synthesis of a wide range of 2-substituted benzoxazole derivatives, underscoring the versatility of this classic synthetic transformation.

References

- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.

- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH).

- Benzoxazole synthesis. Organic Chemistry Portal.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).

- A Review on Various Synthetic Methods of Benzoxazole Moiety.

- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.

- Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis.

- 5-(tert-Butyl)-2-methylbenzoxazole. MySkinRecipes.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH).

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Semantic Scholar.

- Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (2025).

- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. National Institutes of Health (NIH).

- How is 2-Amino-4-tert-butylphenol synthesized and used?. Guidechem.

- Process for the purification of substituted benzoxazole compounds. Google Patents.

- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - Optional[1H NMR] - Spectrum. SpectraBase.

- tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. National Institutes of Health (NIH).

- The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents.

- 5-AMino-2,4-di-tert-butylphenol synthesis. ChemicalBook.

- Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (2016).

- 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. ResearchGate.

- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons.

- An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof. Google Patents.

- 2-Amino-4-tert-butylphenol 98 1199-46-8. Sigma-Aldrich.

- 2-Amino-4-tert-butylphenol. National Institutes of Health (NIH).

- 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review | Semantic Scholar [semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 5-(tert-Butyl)-2-methylbenzoxazole [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]

- 8. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intramolecular Cyclization for the Synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole

Introduction

Benzoxazoles are a paramount class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry and materials science.[1][2] Their scaffold is a key pharmacophore in various approved drugs, owing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The synthesis of 2,5-disubstituted benzoxazoles, such as 5-(tert-Butyl)-2-ethylbenzoxazole, is of particular interest in drug development for tailoring molecular properties and enhancing therapeutic efficacy.

This guide provides a detailed exploration of the core mechanistic principles underlying the intramolecular cyclization for the synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole. We will dissect the reaction pathways, explain the causality behind experimental choices, and provide actionable protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies & Mechanism

The construction of the benzoxazole ring system typically originates from an o-aminophenol precursor, which undergoes condensation with a suitable electrophile, followed by an intramolecular cyclization.[2][4] For the synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole, the logical starting materials are 2-amino-4-tert-butylphenol and a two-carbon unit, commonly introduced as propanoic acid, propanal, or a propanoic acid derivative.

The most prevalent and mechanistically insightful pathway involves the reaction of 2-amino-4-tert-butylphenol with an aldehyde (propanal), which proceeds through two critical stages:

-

Formation of a Phenolic Schiff Base: The initial step is a condensation reaction between the primary amino group of the o-aminophenol and the carbonyl group of the aldehyde. This forms a C=N double bond, yielding a phenolic Schiff base (an imine) intermediate. This reaction is often catalyzed by acid and involves the elimination of a water molecule.

-

Oxidative Intramolecular Cyclization: The Schiff base intermediate then undergoes a crucial intramolecular cyclization. This is not a simple dehydration; it is an oxidative process where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole intermediate must then be oxidized to form the stable, aromatic benzoxazole ring.[4][5][6] This oxidation is the rate-determining step and requires a suitable oxidizing agent to remove two hydrogen atoms.

The choice of oxidizing agent is critical for the success of the reaction. A variety of reagents have been employed, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), lead tetraacetate, and even molecular oxygen in the presence of a catalyst.[2][5] These reagents facilitate the final aromatization step, driving the reaction to completion.

Mechanistic Pathway: Oxidative Cyclization of a Phenolic Schiff Base

The following diagram illustrates the detailed mechanism for the synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole starting from 2-amino-4-tert-butylphenol and propanal.

Caption: Mechanism for the synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole.

Alternative Pathway: From Carboxylic Acids

An alternative, classical approach involves the direct condensation of 2-amino-4-tert-butylphenol with propanoic acid.[2][7] This reaction is typically performed at high temperatures in the presence of a strong acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[2][8]

The mechanism proceeds as follows:

-

N-Acylation: The amino group of the aminophenol attacks the protonated carboxylic acid, forming an o-hydroxyamide intermediate.

-

Intramolecular Cyclodehydration: The phenolic hydroxyl group then performs a nucleophilic attack on the amide carbonyl carbon. The subsequent elimination of a water molecule, facilitated by the high temperature and PPA, leads directly to the aromatic benzoxazole ring. This pathway avoids the need for an external oxidizing agent as it is a dehydration reaction.

Experimental Protocols & Data

To ensure scientific integrity and reproducibility, a detailed experimental protocol is provided below. This protocol is based on the widely used oxidative cyclization of a phenolic Schiff base, a versatile and high-yielding method.[5][6]

Experimental Workflow: A Visual Overview

The following diagram outlines the general laboratory workflow for the synthesis, workup, and purification of the target compound.

Caption: General experimental workflow for benzoxazole synthesis.

Detailed Protocol: Synthesis via DDQ Promoted Oxidative Cyclization

This procedure is adapted from established methods for the synthesis of 2-arylbenzoxazoles via DDQ-promoted oxidative cyclization of phenolic Schiff bases.[6]

Materials:

-

2-Amino-4-tert-butylphenol (1.0 mmol, 165.23 mg)

-

Propanal (1.2 mmol, 0.087 mL)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol, 249.8 mg)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-tert-butylphenol (1.0 mmol) and anhydrous dichloromethane (10 mL). Stir the mixture until the solid is fully dissolved.

-

Add propanal (1.2 mmol) to the solution dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the Schiff base intermediate. Monitor the formation via Thin Layer Chromatography (TLC).

-

Once Schiff base formation is complete, add DDQ (1.1 mmol) to the reaction mixture in one portion. The color of the solution will typically change.

-

Continue stirring the reaction at room temperature for 4-6 hours. Monitor the progress of the oxidative cyclization by TLC until the starting Schiff base is consumed.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution (20 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (25 mL).

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 2% to 10% ethyl acetate in hexane) to afford the pure 5-(tert-Butyl)-2-ethylbenzoxazole.

Comparative Data on Benzoxazole Synthesis

The choice of synthetic method can significantly impact yield and reaction conditions. The table below summarizes various catalytic systems used for the synthesis of 2-substituted benzoxazoles.

| Method | Catalyst/Reagent | Starting Materials | Typical Conditions | Typical Yield (%) | Reference |

| 1 | Polyphosphoric Acid (PPA) | o-Aminophenol, Carboxylic Acid | 150-220 °C | 70-90 | [2] |

| 2 | DDQ | o-Aminophenol, Aldehyde | Room Temp | 85-95 | [6] |

| 3 | Molecular Sieve | o-Aminophenol, Aldehyde | Reflux | 75-92 | [9][10] |

| 4 | Ruthenium Complex | o-Aminophenol, Primary Alcohol | 150-200 °C | 65-85 | [11] |

| 5 | FeCl₃ / Air | o-Aminophenol, Aldehyde | 110 °C | 50-96 | [12] |

| 6 | Microwave (Solvent-free) | o-Aminophenol, Carboxylic Acid | Microwave Irradiation | 85-98 | [7] |

Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.

Conclusion

The intramolecular cyclization to form 5-(tert-Butyl)-2-ethylbenzoxazole is a robust and well-understood transformation that is fundamental to synthetic and medicinal chemistry. The most common pathways, proceeding via either an o-hydroxyamide or a phenolic Schiff base intermediate, offer versatile and efficient routes to the target molecule. Understanding the underlying mechanisms—whether a cyclodehydration or an oxidative cyclization—is crucial for selecting the appropriate reagents and conditions to optimize reaction outcomes. The provided protocols and comparative data serve as a practical guide for researchers, enabling the effective synthesis of this valuable benzoxazole derivative for applications in drug discovery and materials science.

References

-

Synthesis of Benzoxazoles by Metal‐Free Oxidative Cyclization of Catechols with Amines. (2022). Chemistry – An Asian Journal. Available at: [Link]

-

One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis of hetaryl-substituted benzoxazoles via oxidative cyclization of phenolic schiff's bases. (2006). ResearchGate. Available at: [Link]

-

Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (2015). Green Chemistry. Available at: [Link]

-

One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction. (2014). ResearchGate. Available at: [Link]

-

A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. (2005). ResearchGate. Available at: [Link]

-

Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. (2016). ResearchGate. Available at: [Link]

-

Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases — A Solution-Phase Strategy for Library Synthesis. (2001). ResearchGate. Available at: [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2019). Chemical Communications. Available at: [Link]

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (2006). PubMed. Available at: [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (2008). National Institutes of Health. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

spectroscopic data (NMR, IR, MS) for 5-(tert-Butyl)-2-ethylbenzoxazole characterization

An in-depth technical guide on the .

Technical Guide: Spectroscopic Characterization of 5-(tert-Butyl)-2-ethylbenzoxazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Imperative for Benzoxazoles

The benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The substitution pattern on the benzoxazole core dictates the molecule's steric and electronic properties, which in turn govern its function. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for any further investigation. Spectroscopic methods provide a detailed fingerprint of a molecule's architecture, allowing for confident structural assignment.[1][2]

This guide focuses on 5-(tert-Butyl)-2-ethylbenzoxazole (C₁₃H₁₇NO), a representative member of this class. We will dissect its expected spectroscopic signature across NMR, IR, and MS, providing both the data and the scientific rationale behind its interpretation.

Molecular Structure and Spectroscopic Blueprint

To effectively interpret the spectroscopic data, we must first deconstruct the molecule into its constituent parts, each of which contributes uniquely to the overall spectra.

-

Benzoxazole Core: A bicyclic aromatic system containing benzene fused to an oxazole ring. This core provides characteristic signals in the aromatic region of NMR spectra and specific C=N, C=C, and C-O stretches in the IR spectrum.

-

5-tert-Butyl Group: An alkyl substituent on the benzene ring. This group will produce a strong, sharp singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR. Its electron-donating nature and steric bulk influence the electronic environment of the aromatic protons.

-

2-Ethyl Group: An alkyl substituent on the oxazole ring. This group will exhibit a classic triplet-quartet pattern in the ¹H NMR spectrum.

Below is a diagram illustrating the logical workflow for characterizing this molecule.

Caption: Primary fragmentation pathway of 5-(tert-Butyl)-2-ethylbenzoxazole.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be directly infused into the source (for ESI) or introduced via a gas chromatograph (for EI).

-

Ionization: Utilize either Electrospray Ionization (ESI) for soft ionization that primarily shows the molecular ion, or Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments. [3]

Conclusion

The structural characterization of 5-(tert-Butyl)-2-ethylbenzoxazole is achieved through a synergistic application of NMR, IR, and MS.

-

MS confirms the molecular formula C₁₃H₁₇NO.

-

IR identifies the core functional groups: aromatic and aliphatic C-H, a C=N bond, and a benzoxazole ring system.

-

NMR provides the definitive structural proof, mapping the proton and carbon skeletons. The characteristic singlets, triplets, quartets, and aromatic splitting patterns in ¹H NMR, combined with the unique carbon signals in ¹³C NMR, allow for the unambiguous assignment of all atoms in the molecule.

Together, these techniques provide a robust, self-validating dataset that confirms the identity and purity of 5-(tert-Butyl)-2-ethylbenzoxazole, fulfilling the rigorous standards required for drug development and advanced materials research.

References

- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.

- BenchChem. (2025). Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide.

-

Silva, J. P., et al. (2011). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. Available from: [Link]

-

Silva, J. P., et al. (2011). Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

-

MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

Li, Y.-F., et al. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. National Institutes of Health (NIH). Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

Jampilek, J., et al. (2007). Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles. Available from: [Link]

-

Erol, M. (2016). Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. ResearchGate. Available from: [Link]

-

SpectraBase. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Dassonneville, L., et al. (2012). tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. National Institutes of Health (NIH). Available from: [Link]

-

Sayapin, Y. V., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. ResearchGate. Available from: [Link]

-

Grotzfeld, R. M., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[1][2]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available from: [Link]

-

Stankovic, B., et al. (2022). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. Available from: [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Available from: [Link]

-

Zhang, P., et al. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-Membered Oxacyclic Ketones. Semantic Scholar. Available from: [Link]

-

Chem Help ASAP. (2023). Interpretation of two sample infrared spectra. YouTube. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Available from: [Link]

-

Kuck, D., et al. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available from: [Link]

-

Song, M., et al. (2014). Identification of Metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide Including CYP3A4-mediated C-demethylation in Human Liver Microsomes With high-resolution/high-accuracy Tandem Mass. PubMed. Available from: [Link]

-

Zhang, Q., et al. (2024). Native mass spectrometry and structural studies reveal modulation of MsbA-nucleotide interactions by lipids. PubMed. Available from: [Link]

-

SpectraBase. (n.d.). 5-tert-butyl-2-methoxybenzophenone - Optional[13C NMR] - Spectrum. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide including CYP3A4-mediated C-demethylation in human liver microsomes with high-resolution/high-accuracy tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 5-(tert-Butyl)-2-ethylbenzoxazole in Various Solvents

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and as fluorescent probes.[1] Their rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including strong fluorescence and environmental sensitivity. Understanding how these properties are influenced by the local environment, particularly the solvent, is crucial for the rational design of novel sensors, imaging agents, and optoelectronic materials.

This guide provides a comprehensive overview of the photophysical characterization of 5-(tert-Butyl)-2-ethylbenzoxazole . As of the writing of this document, detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this guide will present a robust framework for its characterization, drawing upon established protocols and using data from closely related and structurally similar benzoxazole derivatives, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), to predict its behavior.[2][3] The methodologies and principles outlined herein provide a self-validating system for researchers to accurately characterize this and other novel fluorophores.

Core Photophysical Principles

A molecule's interaction with light is governed by several key processes:

-

Absorption: The process where a molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The wavelength of maximum absorption is denoted as λabs.

-

Fluorescence: The radiative relaxation of the excited electron from the S₁ state back to the S₀ state, accompanied by the emission of a photon. The wavelength of maximum emission is denoted as λem.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima (λem - λabs). This energy loss is primarily due to vibrational relaxation in the excited state.

-

Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state.

Solvatochromism: The Influence of the Solvent

Solvatochromism is the phenomenon where the absorption and emission spectra of a molecule shift in response to changes in the polarity of the solvent.[4] This occurs because the solvent molecules can differentially stabilize the ground and excited states of the fluorophore.

-

Positive Solvatochromism (Bathochromic or Red Shift): The emission maximum shifts to longer wavelengths as solvent polarity increases. This typically occurs when the excited state is more polar than the ground state.

-

Negative Solvatochromism (Hypsochromic or Blue Shift): The emission maximum shifts to shorter wavelengths with increasing solvent polarity, indicating that the ground state is more polar than the excited state.

The Lippert-Mataga equation is a widely used model to quantify the relationship between the Stokes shift and solvent polarity, providing insights into the change in dipole moment of the fluorophore upon excitation.

Experimental Characterization Workflow

A systematic approach is required to fully characterize the photophysical properties of 5-(tert-Butyl)-2-ethylbenzoxazole. The following sections detail the necessary experimental protocols.

Synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole

While various synthetic routes to benzoxazoles exist, a common method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, this would involve the reaction of 4-tert-butyl-2-aminophenol with propionic acid or a related derivative, often in the presence of a dehydrating agent like polyphosphoric acid.

Sample Preparation

Accurate and reproducible measurements begin with meticulous sample preparation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol). Use spectroscopic grade solvents to minimize background fluorescence.

-

Stock Solution: Prepare a concentrated stock solution of 5-(tert-Butyl)-2-ethylbenzoxazole in a suitable solvent (e.g., dichloromethane).

-

Working Solutions: From the stock solution, prepare a series of dilute solutions in the different solvents of interest. For absorption measurements, the absorbance at the λmax should ideally be between 0.1 and 1.0. For fluorescence measurements, to avoid inner filter effects, the absorbance at the excitation wavelength should be kept below 0.1.[3]

-

Cuvettes: Use 1 cm path length quartz cuvettes for all measurements. Ensure cuvettes are thoroughly cleaned and rinsed with the solvent before use.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light.

Protocol:

-

Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-450 nm).[5]

-

Data Analysis: Determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Steady-State Fluorescence Spectroscopy

This measures the fluorescence emission spectrum of the sample.

Protocol:

-

Excitation Wavelength: Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a point where the fluorescence intensity returns to baseline (e.g., 350-600 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). Calculate the Stokes shift (λem - λabs).

Fluorescence Quantum Yield (ΦF) Determination

The comparative method, using a well-characterized standard, is a reliable way to determine ΦF.[6] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-violet region.

Protocol:

-

Absorbance Matching: Prepare solutions of the standard and the test sample with identical absorbance values (ideally < 0.1) at the same excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the test sample under identical instrument settings (excitation wavelength, slit widths).

-

Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both spectra.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from a plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the respective solvents.[6]

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes.[2][4][7][8][9]

Protocol:

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) at the excitation wavelength and a sensitive single-photon detector.

-

Data Acquisition: Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulses. Accumulate a histogram of these arrival times to build the fluorescence decay curve.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τF).

Experimental and Data Analysis Workflow Diagram

Caption: Workflow for the comprehensive photophysical characterization of a fluorophore.

Anticipated Photophysical Properties

Based on studies of similar benzoxazole-containing fluorophores, we can anticipate the following trends for 5-(tert-Butyl)-2-ethylbenzoxazole.[2]

| Solvent | Polarity (ET(30)) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (nm) | Expected ΦF | Expected τF (ns) |

| Cyclohexane | 31.2 | ~350-360 | ~400-415 | ~50-55 | High (>0.6) | ~1.5-2.0 |

| Toluene | 33.9 | ~355-365 | ~410-425 | ~55-60 | High (>0.6) | ~1.5-2.0 |

| Dichloromethane | 41.1 | ~355-365 | ~420-435 | ~65-70 | Moderate-High | ~1.5-2.0 |

| Acetonitrile | 46.0 | ~350-360 | ~430-445 | ~80-85 | Moderate | ~1.5-2.0 |

| Ethanol | 51.9 | ~350-360 | ~440-455 | ~90-95 | Moderate-Low | ~1.5-2.0 |

Discussion of Expected Trends:

-

Absorption: The absorption maximum (λabs) is expected to show minimal shifting with solvent polarity, as the ground state is less likely to be significantly polarized.

-

Emission and Stokes Shift: A noticeable bathochromic (red) shift in the emission maximum (λem) is anticipated as solvent polarity increases. This indicates that the excited state possesses a larger dipole moment than the ground state and is stabilized by polar solvents. Consequently, the Stokes shift will increase significantly with solvent polarity.

-

Quantum Yield (ΦF): The fluorescence quantum yield is expected to be high in nonpolar solvents. In polar protic solvents like ethanol, hydrogen bonding can provide non-radiative decay pathways, leading to a decrease in ΦF.

-

Lifetime (τF): For many rigid benzoxazole structures, the fluorescence lifetime is often found to be relatively insensitive to the solvent environment, typically remaining in the range of 1-2 nanoseconds.[2]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed photophysical characterization of 5-(tert-Butyl)-2-ethylbenzoxazole across a range of solvents. By systematically applying the described protocols for UV-Vis absorption, steady-state and time-resolved fluorescence spectroscopy, researchers can obtain a complete picture of the molecule's light-matter interactions. The anticipated solvatochromic behavior, characterized by a significant red shift in emission with increasing solvent polarity, suggests its potential as a sensitive fluorescent probe for microenvironmental polarity. The insights gained from such a study are invaluable for the targeted development of advanced materials and chemical sensors.

References

-

HORIBA. Fluorescence Lifetimes with TCSPC. [Link]

-

Pacheco, F. J., et al. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. PubMed. [Link]

-

Wikipedia. Solvatochromism. [Link]

-

AUREA Technology. Time-Correlated Single Photon Counting. [Link]

-

Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Link]

-

University of Jena. Time-correlated single photon counting (TCSPC). [Link]

-

ID Quantique. What is Time Correlated Single Photon Counting?. [Link]

-

JoVE. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Kozma, E., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

-

El-Daly, S. A., et al. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. ResearchGate. [Link]

-

Edinburgh Instruments. Fluorescence Spectroscopy | Measuring Fluorescence Sample. (2018). [Link]

-

Shimadzu. A504 Relative Quantum Yield Measurement of a Sample in Solution. [Link]

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Core. Studies in the Synthesis of Benzoxazole Compounds. [Link]

Sources

- 1. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 3. edinst.com [edinst.com]

- 4. photon-force.com [photon-force.com]

- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. horiba.com [horiba.com]

- 8. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 9. becker-hickl.com [becker-hickl.com]

An In-depth Technical Guide to the Solubility of 5-(tert-Butyl)-2-ethylbenzoxazole in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(tert-Butyl)-2-ethylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of extensive published quantitative data for this specific molecule, this document emphasizes predictive analysis based on molecular structure and provides a robust, field-proven experimental protocol for its empirical determination. We delve into the theoretical underpinnings of solubility, offer a detailed, step-by-step guide to the gold-standard shake-flask method, and discuss appropriate analytical techniques for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for 5-(tert-Butyl)-2-ethylbenzoxazole and similar benzoxazole derivatives.

Introduction: The Critical Role of Solubility

5-(tert-Butyl)-2-ethylbenzoxazole is a substituted benzoxazole, a heterocyclic scaffold that is a privileged structure in drug discovery due to its wide range of biological activities. The efficiency of synthesizing, purifying, formulating, and delivering such compounds is inextricably linked to their solubility in various media. Low solubility can lead to significant challenges, including poor absorption and bioavailability in pharmacological contexts, and difficulties in achieving desired concentrations during chemical reactions and purification processes like crystallization.[1][2]

This guide serves as a practical resource, combining theoretical principles with actionable experimental protocols to empower researchers to accurately characterize the solubility of 5-(tert-Butyl)-2-ethylbenzoxazole in a range of common organic solvents.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is fundamentally governed by its molecular structure. By dissecting the structural components of 5-(tert-Butyl)-2-ethylbenzoxazole, we can make robust predictions about its behavior in different solvent classes based on the principle of "like dissolves like".[3][4]

-

Benzoxazole Core: This fused heterocyclic system contains nitrogen and oxygen atoms, introducing polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.

-

tert-Butyl Group: This large, non-polar alkyl group is the dominant structural feature. Its significant steric bulk and lipophilic nature will drastically reduce solubility in polar, aqueous environments and promote solubility in non-polar organic solvents.

-

Ethyl Group: This smaller alkyl group further contributes to the overall non-polar character of the molecule.

Table 1: Predicted Qualitative Solubility of 5-(tert-Butyl)-2-ethylbenzoxazole

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | High | Van der Waals forces between the solvent and the compound's large non-polar regions (tert-butyl, ethyl, benzene ring) will dominate. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Medium | These solvents can engage in dipole-dipole interactions with the benzoxazole core while also effectively solvating the non-polar alkyl groups. |

| Polar Protic | Ethanol, Methanol | Low to Medium | The solvent's strong hydrogen-bonding network must be disrupted. While some interaction with the heteroatoms is possible, the large non-polar moiety hinders dissolution. |

| Highly Polar | Water | Very Low / Insoluble | The high energy cost of disrupting the water's hydrogen-bonding network to accommodate a large, non-polar molecule makes dissolution energetically unfavorable. |

Gold-Standard Methodology: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction to quantitative data, the equilibrium shake-flask method is the universally accepted standard for determining thermodynamic solubility.[5][6][7] This method ensures that the solution has reached a true equilibrium with the excess solid, providing the most accurate and reliable solubility value under defined conditions.

Experimental Rationale

The core principle involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent for a prolonged period, allowing the system to reach equilibrium.[8] The subsequent separation of the solid phase and the precise measurement of the solute concentration in the liquid phase yields the solubility.[6] An incubation time of 24 to 48 hours is typically sufficient to ensure equilibrium is reached for most organic compounds.[7]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials & Equipment:

-

5-(tert-Butyl)-2-ethylbenzoxazole (high purity, >98%)

-

Analytical grade organic solvents

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker/incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 5-(tert-Butyl)-2-ethylbenzoxazole (e.g., 10-20 mg) to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential for confirming that equilibrium was reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for 24-48 hours.[7]

-

Expert Insight: Running parallel samples and measuring concentration at different time points (e.g., 24h, 36h, 48h) can validate that equilibrium has been achieved when the concentration no longer increases.

-

-

Sample Processing:

-

Remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe. Discard the first 0.2 mL of the filtrate to saturate the filter material and prevent adsorption-related errors.

-

Filter the remaining supernatant into a clean vial.

-

-

Analysis:

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[9][10]

-

Self-Validation: Perform at least three replicate experiments for each solvent to ensure the trustworthiness and reproducibility of the results.

-

Analytical Quantification: Choosing the Right Technique

Accurate quantification of the dissolved solute is paramount. While several methods exist, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique due to its specificity and ability to separate the analyte from potential impurities or degradants.[9]

Caption: Decision logic for selecting an analytical quantification method.

HPLC-UV Method Development Protocol

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Wavelength Selection: Scan a standard solution of 5-(tert-Butyl)-2-ethylbenzoxazole across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The benzoxazole ring system is expected to have strong absorbance in the UV range.

-

Mobile Phase: Start with an isocratic mobile phase of Acetonitrile and Water (e.g., 80:20 v/v). Adjust the ratio to achieve a sharp, symmetric peak with a retention time of 3-7 minutes.

-

Calibration Curve:

-

Prepare a high-concentration stock solution of the compound in the chosen solvent.

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to obtain the calibration curve equation (y = mx + c) and correlation coefficient (R² > 0.995).

-

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment and use the peak area and the calibration curve to calculate its concentration. Remember to account for the dilution factor to determine the final solubility.

Summary and Data Reporting

This guide has outlined a predictive framework and a definitive experimental methodology for determining the solubility of 5-(tert-Butyl)-2-ethylbenzoxazole. By understanding the molecule's structural characteristics, researchers can make informed solvent selections. By meticulously following the shake-flask protocol coupled with robust HPLC-UV analysis, highly accurate and reproducible solubility data can be generated.

It is recommended to report solubility data in a clear, tabular format, including the solvent, temperature, and solubility values in both mass/volume (mg/mL) and molar (mol/L) units, along with the standard deviation from replicate measurements.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| e.g., Toluene | 25.0 | Experimental Value | Calculated Value |

| e.g., Acetone | 25.0 | Experimental Value | Calculated Value |

| e.g., Ethanol | 25.0 | Experimental Value | Calculated Value |

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

Alves, M. N. M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Wenig, J., & Bahr, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. improvedpharma.com [improvedpharma.com]

CAS number and molecular weight of 5-(tert-Butyl)-2-ethylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Benzoxazole Derivative

Section 1: Compound Identification and Physicochemical Profile

Chemical Identity

-

Systematic Name: 5-(tert-Butyl)-2-ethylbenzoxazole

-

Molecular Formula: C₁₃H₁₇NO

-

Molecular Weight: 203.29 g/mol

-

CAS Number: Not available in public databases.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-(tert-Butyl)-2-ethylbenzoxazole. These values are computationally derived and should be confirmed through empirical testing.

| Property | Predicted Value |

| Boiling Point | ~300-350 °C |

| Melting Point | ~50-70 °C |

| LogP | ~4.0-4.5 |

| Aqueous Solubility | Low |

Note: These properties are estimations based on the compound's structure and may vary from experimentally determined values.

Section 2: Proposed Synthesis Pathway

The synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole can be logically approached through the condensation and subsequent cyclization of 2-amino-4-tert-butylphenol with a source of a propionyl group. A common and effective method for forming the 2-substituted benzoxazole ring is the reaction of an o-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride.

Reaction Scheme

Strategic Synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole Derivatives: A Guide to Starting Materials and Core Methodologies

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities.[1] The strategic synthesis of specific analogues, such as 5-(tert-Butyl)-2-ethylbenzoxazole, requires a nuanced understanding of starting material selection and reaction dynamics. This guide provides an in-depth analysis of the primary precursors and core synthetic methodologies for this target molecule. We will explore the retrosynthetic logic, delve into the preparation and sourcing of key intermediates—2-amino-4-tert-butylphenol and various propionylating agents—and present detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic strategies for efficiency, scalability, and purity.

Core Retrosynthetic Analysis: Deconstructing the Target

The synthesis of a 2,5-disubstituted benzoxazole logically proceeds via the formation of the oxazole ring from a substituted o-aminophenol and a corresponding carboxylic acid derivative. This approach is the most common and versatile for building the benzoxazole scaffold.[1][2]

Our target molecule, 5-(tert-Butyl)-2-ethylbenzoxazole, is dissected into two primary synthons:

-

2-Amino-4-tert-butylphenol : This precursor provides the benzene ring and the heteroatoms (N and O) for the oxazole core, along with the C5-tert-butyl substituent.

-

A Propionyl Source (C3H5O-) : This component introduces the C2-ethyl group. Common laboratory reagents for this purpose include propionic acid, propionyl chloride, and propionic anhydride.

This disconnection strategy is highly efficient as it converges two readily accessible or synthesizable fragments in the final, ring-forming stage of the synthesis.

Caption: Retrosynthetic analysis of 5-(tert-Butyl)-2-ethylbenzoxazole.

The Phenol Precursor: 2-Amino-4-tert-butylphenol

2-Amino-4-tert-butylphenol is the foundational building block for the target molecule. While commercially available, its synthesis from more common starting materials is often required for cost-effective, large-scale production.[3] The most established route begins with p-tert-butylphenol.[4]

Synthesis Protocol via Diazotization-Cleavage Reduction

This method transforms p-tert-butylphenol into the desired o-aminophenol through a three-step process.[4][5]

Step 1: Diazotization of p-tert-butylphenol

-

Reaction: p-tert-butylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Rationale: This step activates the phenol ring for subsequent coupling. The reaction is conducted at low temperatures (0-10°C) to ensure the stability of the diazonium salt.[4]

Step 2: Azo Coupling

-

Reaction: The p-tert-butylphenol diazonium salt is coupled with a sodium salt of p-tert-butylphenol.

-

Rationale: This forms a stable azo dye intermediate, which effectively sets up the precursor for the final reduction step.

Step 3: Reductive Cleavage

-

Reaction: The azo dye is dissolved in an alcohol solvent and cleaved under reducing conditions (e.g., using sodium dithionite) in an alkaline environment.[4]

-

Rationale: The reducing agent cleaves the N=N bond of the azo dye. Subsequent acidic workup and neutralization yield the final product, 2-amino-4-tert-butylphenol, as a crystalline solid.[5]

The Acylating Agent: Sourcing the 2-Ethyl Group

The choice of the propionylating agent is critical and directly influences reaction conditions, reactivity, and workup procedures. The three primary candidates are discussed below.

| Reagent | Formula | Key Characteristics & Use Case |

| Propionic Acid | CH3CH2COOH | Least reactive. Requires high temperatures (150-200°C) and a strong dehydrating agent/catalyst like Polyphosphoric Acid (PPA) or methanesulfonic acid.[1][2] Best for robust substrates and simple, one-pot procedures. |

| Propionyl Chloride | CH3CH2COCl | Highly reactive. Reacts with the aminophenol under milder conditions, often at room temperature or with gentle heating.[1][6] Ideal for sensitive substrates that cannot tolerate harsh acidic conditions or high heat. Synthesis involves reacting propionic acid with reagents like thionyl chloride or phosphorus trichloride.[7][8][9] |

| Propionic Anhydride | (CH3CH2CO)2O | Moderately reactive. Offers a balance between the high reactivity of the acyl chloride and the stability of the carboxylic acid. The byproduct is propionic acid, which is less corrosive than HCl. It is a regulated substance in the U.S. due to its potential use in illicit synthesis.[10][11] |

Core Synthetic Methodologies & Protocols

The condensation of 2-amino-4-tert-butylphenol with a propionyl source is the final step in forming the benzoxazole ring. This is typically achieved via the Phillips condensation or a related acylation-cyclization sequence.[12][13]

Overall Synthetic Workflow

Caption: General workflow for the synthesis of the target molecule.

Protocol A: Direct Condensation with Propionic Acid (Phillips-Type)

This method leverages a strong acid catalyst to drive the condensation and subsequent dehydration in a single step.

-

Principle: The amino group of 2-amino-4-tert-butylphenol is first acylated by propionic acid. The resulting o-hydroxyamide intermediate then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and a powerful dehydrating agent.[1]

-

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4-tert-butylphenol (1.0 eq) and propionic acid (1.1 eq).

-

Catalyst Addition: Carefully add Polyphosphoric Acid (PPA) (approx. 10x weight of reactants) to the flask. The mixture will become viscous.

-

Heating: Heat the reaction mixture to 160-180°C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to approximately 80-90°C, carefully pour the viscous mixture onto crushed ice with constant stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached. Extract the aqueous mixture three times with ethyl acetate.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.[1]

-

Protocol B: Acylation-Cyclization with Propionyl Chloride

This two-step, one-pot method is advantageous for substrates sensitive to high temperatures and strongly acidic conditions.[1]

-

Principle: The highly electrophilic propionyl chloride first reacts rapidly with the nucleophilic amino group of the aminophenol to form an N-acylated intermediate. A base is then used to deprotonate the phenolic hydroxyl group, which facilitates an intramolecular nucleophilic attack on the amide carbonyl, followed by elimination of water to form the benzoxazole ring.

-

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 2-amino-4-tert-butylphenol (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a flask under an inert atmosphere (e.g., nitrogen).

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add propionyl chloride (1.1 eq) dropwise via a syringe. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete formation of the amide intermediate.

-

Cyclization: To the same reaction mixture, add a cyclizing agent. A common choice is to simply heat the mixture to reflux for 2-6 hours. Alternatively, reagents like thionyl chloride (SOCl₂) can be used at lower temperatures to promote dehydration.

-

Work-up: Upon completion, cool the reaction mixture. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid or oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Mechanism: Acid-Catalyzed Cyclization

Caption: Simplified mechanism of the acid-catalyzed cyclization step.

Conclusion for the Practicing Scientist

The synthesis of 5-(tert-Butyl)-2-ethylbenzoxazole is a well-established process hinging on the strategic selection of two key starting materials: 2-amino-4-tert-butylphenol and a suitable propionylating agent. For robust, scalable syntheses, the direct condensation of the aminophenol with propionic acid using PPA is a powerful and economical choice. For substrates requiring milder conditions, the use of propionyl chloride provides a highly effective alternative that proceeds at lower temperatures. A thorough understanding of the properties of these starting materials and the causality behind the chosen reaction conditions is paramount to achieving high yields and purity in the final product.

References

-

Title: Propionic anhydride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Propionyl chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Propionic anhydride - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: Synthesis of Propionic Anhydride and Propionic Acid Source: Industrial & Engineering Chemistry URL: [Link]

- Title: Continuous synthesis method of propionyl chloride - Google Patents Source: Google Patents URL

- Title: The preparation method of 2-amino-4-tert.

- Title: Anhydride synthesis - Google Patents Source: Google Patents URL

-

Title: Preparation of propionyl chloride Source: PrepChem.com URL: [Link]

-

Title: Preparation of propionic anhydride Source: PrepChem.com URL: [Link]

-

Title: Benzoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: A Review on Various Synthetic Methods of Benzoxazole Moiety Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

-

Title: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions Source: NIH National Library of Medicine URL: [Link]

-

Title: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride Source: MDPI URL: [Link]

-

Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega Source: ACS Publications URL: [Link]

-

Title: PHILLIPS CONDENSATION REACTION | EXPLANATION Source: AdiChemistry URL: [Link]

- Title: Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents Source: Google Patents URL

-

Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: MDPI URL: [Link]

-

Title: The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility Source: PubMed Central (PMC) URL: [Link]

-

Title: Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol Source: Technical Disclosure Commons URL: [Link]

-

Title: Phillips‐Ladenburg Benzimidazole Synthesis Source: CoLab URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 6. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 8. Propionyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Propionic anhydride - Wikipedia [en.wikipedia.org]

- 11. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 12. adichemistry.com [adichemistry.com]

- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

A Technical Guide to the Theoretical Calculation of 5-(tert-Butyl)-2-ethylbenzoxazole's Electronic Structure

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their unique structure, featuring a fused benzene and oxazole ring, imparts a rigid, planar geometry and distinct electronic properties that make them ideal for interacting with biological targets and for applications in optoelectronics.[1] Derivatives of this core are found in a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific compound, 5-(tert-Butyl)-2-ethylbenzoxazole, incorporates an electron-donating tert-butyl group and an ethyl substituent, which are expected to modulate its electronic and steric properties, thereby influencing its biological activity and potential applications.